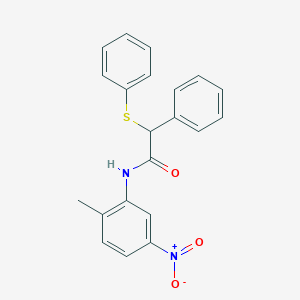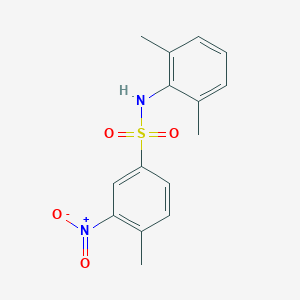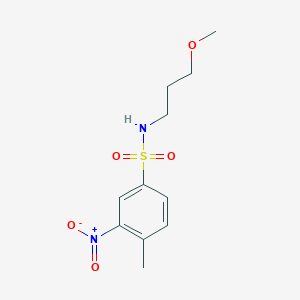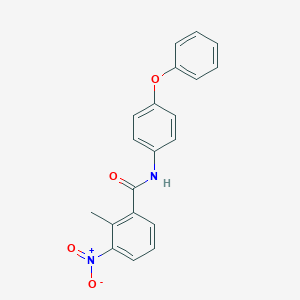
N-(2-methyl-5-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-5-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is an organic compound with a complex structure that includes a nitro group, a phenyl group, and a phenylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-5-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves multiple steps. One common method starts with the nitration of 2-methylphenylamine to form 2-methyl-5-nitrophenylamine. This intermediate is then reacted with phenylsulfanyl acetic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-methyl-5-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The phenylsulfanyl group can be oxidized to a sulfone group.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group yields a sulfone derivative, while reduction of the nitro group results in an amine derivative .
Wissenschaftliche Forschungsanwendungen
N-(2-methyl-5-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N-(2-methyl-5-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylsulfanyl group may also play a role in modulating the compound’s activity by interacting with specific enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-N-(2-Methyl-5-Nitro-Phenyl)-Acetamide: Similar structure but with an acetyl group instead of a phenylsulfanyl group.
Phenoxy Acetamide Derivatives: These compounds have similar functional groups and are studied for their pharmacological activities.
Uniqueness
N-(2-methyl-5-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to the presence of both a nitro group and a phenylsulfanyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in scientific research .
Eigenschaften
Molekularformel |
C21H18N2O3S |
|---|---|
Molekulargewicht |
378.4g/mol |
IUPAC-Name |
N-(2-methyl-5-nitrophenyl)-2-phenyl-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C21H18N2O3S/c1-15-12-13-17(23(25)26)14-19(15)22-21(24)20(16-8-4-2-5-9-16)27-18-10-6-3-7-11-18/h2-14,20H,1H3,(H,22,24) |
InChI-Schlüssel |
CKPQQFHSOGQYLA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 |
Kanonische SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-ethoxyphenyl)-2-[({2-nitrophenyl}sulfonyl)anilino]acetamide](/img/structure/B410724.png)
![2-[({3-nitro-4-methylphenyl}sulfonyl)-4-methoxyanilino]-N,N-dimethylacetamide](/img/structure/B410725.png)
![N-(3,4-dimethylphenyl)-2-[({3-nitro-4-methylphenyl}sulfonyl)-4-methoxyanilino]acetamide](/img/structure/B410726.png)
![N-(3-chlorophenyl)-2-[({3-nitro-4-methylphenyl}sulfonyl)-4-methoxyanilino]acetamide](/img/structure/B410729.png)



![2-[({3-nitro-4-methylphenyl}sulfonyl)-4-methoxyanilino]-N-(4-methoxyphenyl)acetamide](/img/structure/B410734.png)
![2-[({3-nitro-4-methylphenyl}sulfonyl)-4-methoxyanilino]-N-(4-methylphenyl)acetamide](/img/structure/B410736.png)
![N-(4-chlorophenyl)-2-[({3-nitro-4-methylphenyl}sulfonyl)-4-methoxyanilino]acetamide](/img/structure/B410737.png)
![Ethyl 2-[({3-nitro-4-methylphenyl}sulfonyl)amino]benzoate](/img/structure/B410742.png)
![N-benzyl-2-[({3-nitro-4-methylphenyl}sulfonyl)-4-methoxyanilino]-N-methylacetamide](/img/structure/B410743.png)
![N-(2-chlorophenyl)-2-[({2-nitrophenyl}sulfonyl)anilino]acetamide](/img/structure/B410745.png)
![N-ethyl-2-[({3-nitro-4-methylphenyl}sulfonyl)-4-methoxyanilino]acetamide](/img/structure/B410746.png)
